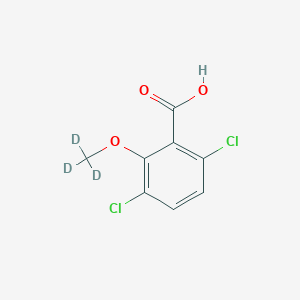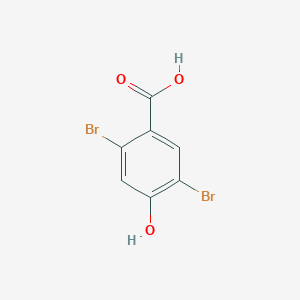![molecular formula C23H24N8O3 B020997 (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one CAS No. 102714-70-5](/img/structure/B20997.png)
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has low toxicity and does not have any significant effects on normal cell growth. However, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one in lab experiments is its potential as a fluorescent probe for imaging cells and tissues. Additionally, its low toxicity and selectivity for cancer cells make it a promising candidate for further study as an anticancer agent. However, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent and to determine its mechanism of action. Another direction is to explore its potential as a fluorescent probe for imaging cells and tissues in vivo. Additionally, further studies could investigate its potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one involves the reaction of 4-amino-6,7-dimethoxyquinazoline-2-carbaldehyde with piperazine and propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with sodium azide and copper sulfate to obtain the final compound.
Applications De Recherche Scientifique
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells and tissues.
Propriétés
Numéro CAS |
102714-70-5 |
|---|---|
Nom du produit |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
Formule moléculaire |
C23H24N8O3 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H24N8O3/c1-33-19-13-17-18(14-20(19)34-2)26-23(27-22(17)24)31-11-9-30(10-12-31)21(32)8-5-15-3-6-16(7-4-15)28-29-25/h3-8,13-14H,9-12H2,1-2H3,(H2,24,26,27)/b8-5+ |
Clé InChI |
KEKOVWRBNKELII-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)N=[N+]=[N-])N)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
Synonymes |
4-A-2-AZCP-6,7-DMQ 4-amino-2-(4-(4-azidocinnamoyl)piperazino)-6,7-dimethoxyquinazoline 4-amino-2-AZCP-6,7-dimethoxyquinazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



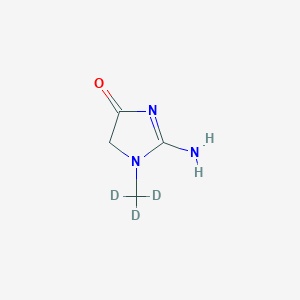
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
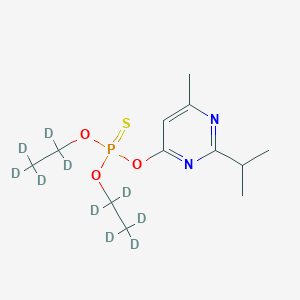
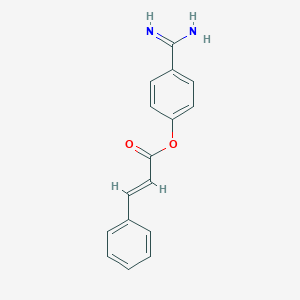
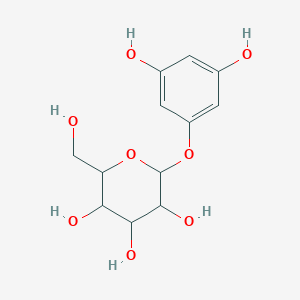
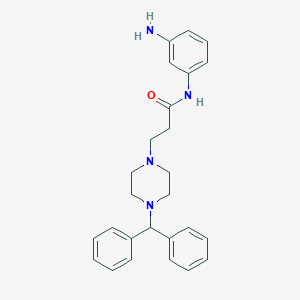
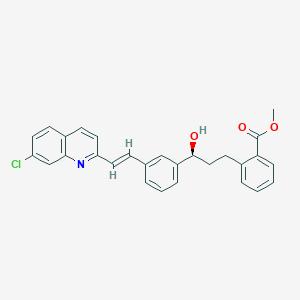
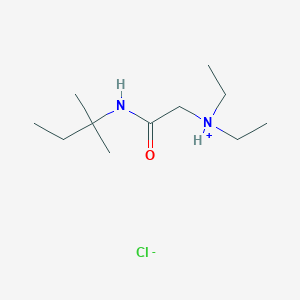
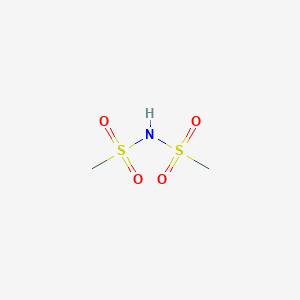
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

